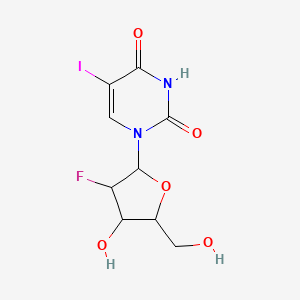

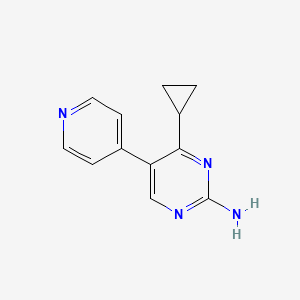

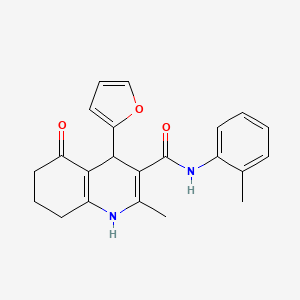

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Übersicht

Beschreibung

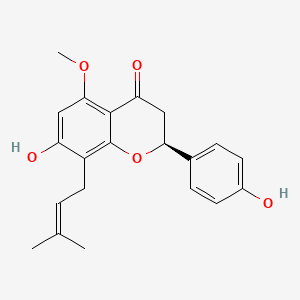

“4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is a white to off-white or brown solid . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Synthesis Analysis

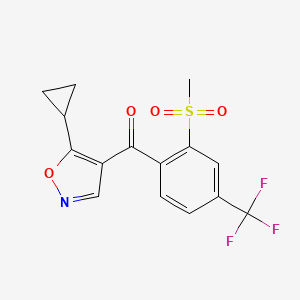

The synthesis of pyridopyrimidine derivatives, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, involves various synthetic protocols . A common precursor of the whole series, 3-amino-5-bromothieno [2,3-b]pyridine-2-carbonitrile, was rapidly synthesized in one step . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

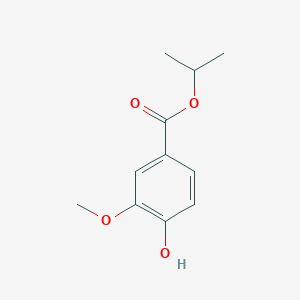

The molecular structure of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Pyrimidine compounds, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds containing “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Tyrosine Kinase Receptor Inhibition

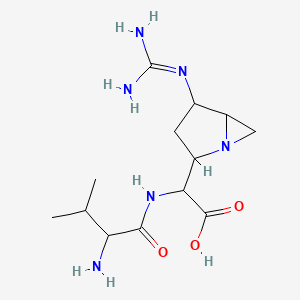

The compound serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Potential Activity Against Triple-Negative Breast Cancer

The compound has been studied for its potential activity against triple-negative breast cancer .

Synthesis of Novel Heterocyclic Compounds

The pyrimidine moiety, which is part of the structure of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, has been employed in the design of privileged structures in medicinal chemistry . It has been used to prepare libraries of novel heterocyclic compounds with potential biological activities .

Industrial Applications

“4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Wirkmechanismus

Target of Action

The primary target of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial serine/threonine kinases that regulate cell cycles and transcriptions .

Mode of Action

This compound interacts with CDK6, inhibiting its activity . The inhibition of CDK6 disrupts the normal cell cycle regulation, leading to the suppression of cell proliferation .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is involved in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK6, this compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .

Pharmacokinetics

Similar compounds have been shown to exhibit good plasma stability , suggesting potential bioavailability.

Result of Action

The inhibition of CDK6 by 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine leads to the arrest of cell growth, particularly in cancer cells . This results in the suppression of tumor growth .

Eigenschaften

IUPAC Name |

4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLYPFZAOUDDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

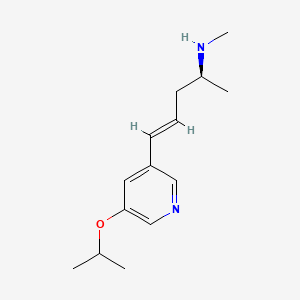

![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)

![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)